molecular formula C24H22FNO4S B2807675 4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034304-03-3

4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2807675
CAS No.: 2034304-03-3
M. Wt: 439.5
InChI Key: XVKPJYHHQGDSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes a thiazepane ring and a fluorophenoxy group, contributing to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, including the formation of the thiazepane ring and the introduction of the fluorophenoxy group. The synthetic routes often require specific reaction conditions, such as controlled temperatures and the use of catalysts. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione has been studied for its potential therapeutic applications. In the field of medicine, it has shown promise as a candidate for drug development due to its unique chemical structure and biological activity. Additionally, this compound has applications in chemistry as a building block for synthesizing more complex molecules. In the industry, it may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

When compared to similar compounds, 4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione stands out due to its unique combination of a thiazepane ring and a fluorophenoxy group. Similar compounds include:

  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethoxy)phenyl)methanone
  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[3-(4-fluorophenoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO4S/c25-20-9-11-21(12-10-20)30-22-8-4-7-19(17-22)24(27)26-14-13-23(31(28,29)16-15-26)18-5-2-1-3-6-18/h1-12,17,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKPJYHHQGDSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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